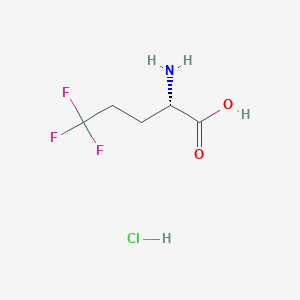

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride

Description

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon

Properties

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLCJLJVSWUYSK-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680174-93-9 | |

| Record name | (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Approaches to (2S)-2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

Dynamic Kinetic Resolution (DKR)

The DKR method, reported by Mei et al., remains the most industrially viable pathway for synthesizing the target compound. This approach leverages a nickel(II)-chiral ligand complex to achieve simultaneous racemization and resolution of the amino acid, ensuring high enantiomeric excess (ee) and scalability.

Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

The racemic precursor is synthesized via hydrolysis of N-acetyl-2-amino-5,5,5-trifluoropentanoic acid (10 ) under acidic conditions:

Procedure :

A mixture of 10 (50.4 g, 236 mmol) and 6 N HCl (202 mL, 1210 mmol) is heated at 100°C for 4 hours. After cooling and concentrating in vacuo, the crude product is washed with acetonitrile to remove residual impurities, yielding 43.6 g (88.8%) of racemic hydrochloride salt 11 as a white powder.

Analytical Data :

Dynamic Kinetic Resolution Process

The racemic hydrochloride salt 11 undergoes DKR using a chiral (S)-configured ligand (4 ) and nickel(II) chloride to afford the desired (2S)-enantiomer:

Procedure :

A mixture of 11 (16.6 g, 80.1 mmol), ligand (S )-4 (30.0 g, 57.2 mmol), NiCl₂ (10.4 g, 80.1 mmol), and degassed methanol (900 mL) is treated with K₂CO₃ (55.4 g, 401 mmol) and stirred at 50°C for 2.5 hours. After cooling, the reaction is quenched with acetic acid/water, yielding a diastereomeric Ni(II) complex. Acidic workup liberates the free (2S)-amino acid, which is converted to the hydrochloride salt.

Key Advantages :

Alkylation of Glycine Derivatives

An alternative route involves alkylation of glycine Schiff base Ni(II) complexes with trifluoromethyl-containing electrophiles. While effective on small scales (∼1 g), this method faces challenges in scalability due to side reactions and purification hurdles.

Procedure :

A glycine-derived Ni(II) complex is alkylated with 3-bromo-5,5,5-trifluoropentanoic acid under basic conditions. Subsequent decomposition of the complex yields the free amino acid, which is isolated as the hydrochloride salt.

Limitations :

Comparative Analysis of Synthetic Methods

| Parameter | DKR | Alkylation |

|---|---|---|

| Scale | ∼20 g | ∼1 g |

| Yield | 88.8% (racemic) | 40–60% |

| Diastereoselectivity | >90% de | <70% de |

| Ligand Recycling | Yes | No |

| Industrial Viability | High | Low |

Analytical Characterization

The enantiomeric purity and structural integrity of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride are validated through spectroscopic methods:

1H NMR (D2O) :

13C NMR :

Scale-Up Considerations

The DKR method’s operational simplicity, coupled with ligand recyclability, enables seamless scale-up to ∼20 g. In contrast, alkylation routes require costly chromatographic separations and generate significant waste, rendering them economically unfeasible.

Chemical Reactions Analysis

Reaction Procedure :

| Parameter | Value/Description |

|---|---|

| Starting Material | Racemic 2-amino-5,5,5-trifluoropentanoic acid HCl |

| Chiral Ligand | (S)-BPB ((S)-2-(N-Benzylprolyl)aminobenzophenone) |

| Catalyst | NiCl₂ (1:1 molar ratio to ligand) |

| Solvent | Degassed methanol |

| Base | K₂CO₃ (5 eq) |

| Temperature | 50°C, 2.5 h |

| Workup | Acidic quench (acetic acid/H₂O) at 0°C |

| Yield | 88.8% (crude), >98% after purification |

This process leverages nickel(II)-mediated complexation to selectively crystallize the (S,S)-diastereomer. The trifluoromethyl group stabilizes intermediates through steric and electronic effects .

Fmoc Protection

The compound undergoes fluorenylmethyloxycarbonyl (Fmoc) protection for solid-phase peptide synthesis.

Reaction Conditions :

| Parameter | Value/Description |

|---|---|

| Reagent | Fmoc-Cl (1.2 eq) |

| Base | NaHCO₃ (aq) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 0°C → RT, 2 h |

| Yield | >90% |

The Fmoc-derivative is stable under basic conditions and facilitates automated peptide assembly .

Peptide Coupling Reactions

(2S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride participates in peptide bond formation via carbodiimide-mediated activation:

Example Protocol :

| Parameter | Value/Description |

|---|---|

| Activating Agent | DCC (1.5 eq) or HBTU (1.1 eq) |

| Coupling Solvent | DMF or CH₂Cl₂ |

| Base | DIEA (3 eq) |

| Reaction Time | 1–4 h |

| Efficiency | 75–95% (dependent on steric hindrance) |

The trifluoromethyl group enhances peptide stability against enzymatic degradation.

Esterification and Hydrolysis

The carboxylic acid moiety undergoes esterification under acidic conditions:

Esterification :

| Parameter | Value/Description |

|---|---|

| Reagent | MeOH, HCl (gas) |

| Temperature | Reflux, 12 h |

| Yield | 85–90% |

Hydrolysis back to the free acid is achieved using 6 N HCl at 100°C .

Diastereomeric Complex Formation

The compound forms stable Ni(II) complexes with chiral ligands, critical for DKR:

Complexation Data :

| Parameter | Value/Description |

|---|---|

| Ligand | (S)-BPB |

| Ni(II):Ligand Ratio | 1:1 |

| Stability | >98% retention of configuration |

| Recovery | Ligand recycled ≥3 times without loss |

Key Findings from Research

-

Steric Effects : The trifluoromethyl group increases steric bulk, slowing racemization during peptide synthesis .

-

Electronic Effects : Electron-withdrawing CF₃ group stabilizes intermediates in alkylation and coupling reactions .

-

Scalability : DKR outperforms traditional alkylation methods for large-scale synthesis (>20 g) .

For synthesis protocols, safety data, or further mechanistic insights, consult primary sources .

Scientific Research Applications

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Materials Science: It is employed in the development of novel materials with unique properties, such as fluorinated polymers.

Chemical Synthesis: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride

- (2S)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride

- (2S)-2-amino-2,2,2-trifluoroethanoic acid hydrochloride

Uniqueness

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its longer carbon chain and the position of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, commonly referred to as L-norvaline or (S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, is a fluorinated amino acid that has garnered attention in various fields of biochemical research and pharmaceutical development. This compound is notable for its structural similarity to the naturally occurring amino acid norvaline and its potential applications in drug design and protein research.

- Molecular Formula : CHClFNO

- Molecular Weight : 207.58 g/mol

- CAS Number : 1680174-93-9

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable tool in medicinal chemistry.

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride acts primarily as an inhibitor of certain enzymes and receptors. Notably, it has been shown to influence the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is significant in Alzheimer's disease pathology. The compound's structural features allow it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity effectively .

Pharmacological Applications

- Alzheimer's Disease Treatment :

- Antimicrobial Properties :

- Protein Engineering :

Case Study 1: Synthesis and Application in Drug Development

A study demonstrated the dynamic kinetic resolution of racemic (R,S)-2-amino-5,5,5-trifluoropentanoic acid using chiral nickel(II) complexes. This method allowed for the efficient synthesis of the (S)-enantiomer on a scale suitable for pharmaceutical applications . The resulting compound was tested for its effectiveness as a γ-secretase inhibitor and showed promising results in reducing amyloid-beta levels in vitro.

Case Study 2: Antimicrobial Activity Assessment

A series of derivatives based on (2S)-2-amino-5,5,5-trifluoropentanoic acid were synthesized and evaluated for their antibacterial properties. The study found that certain modifications enhanced activity against Gram-positive bacteria significantly . These findings suggest that fluorinated amino acids could be pivotal in developing new antimicrobial agents.

Research Findings

Q & A

Q. What are the established synthetic routes for (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, and how do they differ in scalability and purity?

The compound is synthesized via two primary methods:

- Alkylation of glycine equivalents : Using (S)-1,1,1-trifluoro-3-iodopropane and a chiral Ni(II)-Schiff base complex (e.g., (S)-18). This method is effective for small-scale synthesis (~1 g) but produces minor byproducts like diastereomers (e.g., (2R)-97) and bis-alkylated complexes .

- Dynamic Kinetic Resolution (DKR) : This approach resolves racemic mixtures using trichloro-substituted ligands (e.g., (S)-16) in alcoholic solvents. It is more practical for larger-scale synthesis (~20 g) and avoids oxidative byproducts common in alkylation .

Purity is typically verified via HPLC (≥98% enantiomeric excess) and NMR .

Q. What analytical techniques are recommended for characterizing enantiomeric purity and structural integrity?

- HPLC with chiral columns : To determine enantiomeric excess (e.g., Chiralpak IA/IB columns) .

- NMR spectroscopy : H and F NMR confirm structural features, such as the trifluoromethyl group and stereochemistry .

- Mass spectrometry (MS) : Validates molecular weight (MW: 195.65 g/mol for the hydrochloride salt) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during alkylation-based synthesis?

- Control base addition : Use powdered NaOH instead of NaOMe solutions to reduce decomposition of the alkylation reagent (CF-CH-CH-I) into CF-CH=CH .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

- Temperature modulation : Lower temperatures (0–5°C) suppress bis-alkylation and enhance stereoselectivity .

Q. What strategies are effective for resolving racemic mixtures of 2-amino-5,5,5-trifluoropentanoic acid in peptide synthesis?

- Chiral auxiliaries : Use (S)-configured ligands (e.g., trichloro-substituted (S)-16) during DKR to achieve >99% enantiomeric excess .

- Acidic hydrolysis : Treat the N-acetyl derivative with 6N HCl to recover the enantiopure hydrochloride salt .

- Ion-exchange chromatography : Separate diastereomers post-synthesis using columns like Dowex 50WX8 .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in peptide modification studies?

- Enhanced metabolic stability : The CF group reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs, making it valuable in peptide drug design .

- Steric and electronic effects : The electron-withdrawing CF group alters pKa values (e.g., α-amino group: ~9.74) and hydrogen-bonding capacity, impacting peptide folding and receptor interactions .

Q. What are the critical considerations for isotopic labeling (e.g., deuterium) in mechanistic studies of this compound?

- Synthetic routes : Deuterated analogs (e.g., (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid) are prepared via deuterium exchange or custom synthesis .

- Analytical validation : Use H NMR and LC-MS to confirm isotopic incorporation and purity (>95%) .

- Application in tracer studies : Monitor metabolic pathways (e.g., mTOR signaling) with minimal isotopic interference .

Application-Oriented Questions

Q. How is this compound utilized in designing bioactive peptides or enzyme inhibitors?

- Peptide backbone modification : Incorporation at specific residues enhances resistance to proteolysis and improves binding affinity (e.g., in angiotensin-converting enzyme inhibitors) .

- Enzyme active-site probes : The CF group’s size and polarity mimic transition states in enzyme-catalyzed reactions, aiding inhibitor design .

Q. What role does this compound play in studying protein folding dynamics via NMR?

- Chemical shift perturbation : The CF group induces distinct F NMR signals, enabling real-time monitoring of conformational changes .

- Solubility optimization : The hydrochloride salt improves aqueous solubility (tested at 0.084 mg/mL in cell culture) for in vitro studies .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies in reported enantiomeric excess values across studies?

Q. Why do some synthetic protocols report lower yields despite high enantioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.